molecular formula C18H27N3O2 B6770227 N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B6770227
M. Wt: 317.4 g/mol
InChI Key: QBYRDXFPGOJMEA-JPWMHDLISA-N
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Description

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Bicyclo[4.1.0]heptane Core: This step often involves a cycloaddition reaction, such as the Diels-Alder reaction, to form the bicyclic structure.

    Introduction of the Oxan-3-yl Group: This can be achieved through a nucleophilic substitution reaction where an appropriate oxirane is opened by a nucleophile.

    Attachment of the 1-Ethylpyrazol-4-yl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyrazole moiety.

    Formation of the Carboxamide Group: The final step typically involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid or its derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the oxan-3-yl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the influence of multiple functional groups on chemical reactivity.

Biology

Biologically, N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-methylthiophene-2-carboxamide
  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

Compared to similar compounds, N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide stands out due to its unique bicyclic structure and the presence of multiple functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-2-21-11-12(10-19-21)17-15(8-5-9-23-17)20-18(22)16-13-6-3-4-7-14(13)16/h10-11,13-17H,2-9H2,1H3,(H,20,22)/t13?,14?,15-,16?,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYRDXFPGOJMEA-JPWMHDLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NC(=O)C3C4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)C3C4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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